molecular formula C9H11N5 B13329921 4-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine

4-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13329921
M. Wt: 189.22 g/mol
InChI Key: GEWPUQZEJNORJP-UHFFFAOYSA-N
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Description

4-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a methyl group and a pyrimidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with pyrimidin-2-ylmethanamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1H-pyrazole-3-carboxylic acid
  • Pyrimidin-2-ylmethanamine
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

4-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a pyrimidinylmethyl group makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

4-methyl-1-(pyrimidin-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C9H11N5/c1-7-5-14(13-9(7)10)6-8-11-3-2-4-12-8/h2-5H,6H2,1H3,(H2,10,13)

InChI Key

GEWPUQZEJNORJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2=NC=CC=N2

Origin of Product

United States

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